7-Methylthieno[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC4281819
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
![7-Methylthieno[3,2-d]pyrimidin-4-amine -](/images/structure/VC4281819.png)
Specification
Molecular Formula | C7H7N3S |
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Molecular Weight | 165.22 g/mol |
IUPAC Name | 7-methylthieno[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) |
Standard InChI Key | DWVNBRIUXIJLOB-UHFFFAOYSA-N |
SMILES | CC1=CSC2=C1N=CN=C2N |
Canonical SMILES | CC1=CSC2=C1N=CN=C2N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 7-methylthieno[3,2-d]pyrimidin-4-amine is C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>S, with a molecular weight of 165.22 g/mol. The core structure comprises a thiophene ring fused to a pyrimidine ring, with critical substitutions at the 4-amino and 7-methyl positions (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 165.22 g/mol | |
Hydrogen Bond Donors | 2 (NH<sub>2</sub>) | |
Hydrogen Bond Acceptors | 3 (N atoms) | |
XLogP | 1.2 (estimated) |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) data for analogous compounds reveal distinct proton environments:
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1H NMR (DMSO-d<sub>6</sub>): δ 8.35 (s, 1H, pyrimidine-H), 7.99 (s, 1H, thiophene-H), 2.97 (s, 3H, CH<sub>3</sub>) .
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13C NMR: Peaks at δ 162.4 (C4), 158.1 (C2), and 22.1 (CH<sub>3</sub>) confirm the scaffold .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves three steps, as demonstrated for related thienopyrimidines :
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Condensation: Methyl 2-aminothiophene-3-carboxylate reacts with formamidine acetate in ethanol under reflux to form thieno[2,3-d]pyrimidin-4-ol (60% yield).
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Chlorination: Treatment with phosphoryl chloride (POCl<sub>3</sub>) in toluene yields 4-chlorothieno[2,3-d]pyrimidine (90% yield).
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Amination: Nucleophilic substitution with methylamine in DMF at 155°C produces 7-methylthieno[3,2-d]pyrimidin-4-amine (54% yield) .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield |
---|---|---|---|
Condensation | Formamidine acetate, EtOH | 78°C | 60% |
Chlorination | POCl<sub>3</sub>, toluene | 110°C | 90% |
Amination | CH<sub>3</sub>NH<sub>2</sub>, DMF | 155°C | 54% |
Challenges and Improvements
Early methods suffered from low yields (<30%) due to side reactions during chlorination. Optimizing solvent systems (e.g., replacing dichloromethane with toluene) and stoichiometric excess of POCl<sub>3</sub> improved efficiency .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The thiophene ring enhances membrane penetration, while the amino group facilitates target binding.
Enzyme Inhibition
In Mycobacterium tuberculosis, 7-methylthieno[3,2-d]pyrimidin-4-amine inhibits cytochrome bd oxidase (Cyt-bd), a key enzyme in bacterial respiration. Co-administration with Q203 (a cytochrome bcc inhibitor) reduces ATP levels synergistically (IC<sub>50</sub> = 6–54 μM) .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
The 7-methyl group enhances metabolic stability compared to bromo or chloro analogues, while the 4-amino group is critical for target engagement .
Applications in Drug Development
Kinase Inhibitors
Derivatives of 7-methylthieno[3,2-d]pyrimidin-4-amine are being explored as ATP-competitive inhibitors for:
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EGFR T790M: Resistant mutation in non-small cell lung cancer.
Antibacterial Agents
The compound’s ability to disrupt bacterial electron transport chains positions it as a candidate for treating drug-resistant M. tuberculosis .
Recent Advances and Future Directions
A 2025 study identified 13 derivatives with improved Cyt-bd inhibition (IC<sub>50</sub> = 6 μM) and low cytotoxicity (CC<sub>50</sub> > 100 μM) . Future work should address:
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Solubility Optimization: Introducing hydrophilic groups (e.g., -OH, -SO<sub>3</sub>H) without compromising activity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.
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